Buspirone(1+) -

Buspirone(1+)

Catalog Number: EVT-1560409
CAS Number:
Molecular Formula: C21H32N5O2+
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Buspirone(1+) is an ammonium ion resulting from the addition of a proton to the piperazine nitrogen that is not attached to the pyrimidinyl group. The major species at pH 7.3. It is a conjugate acid of a buspirone.
Synthesis Analysis

Buspirone is synthesized through several methods, with one common approach involving the alkylation of 1-(2-pyrimidyl)piperazine with 3-chloro-1-cyanopropane. This reaction produces a nitrile intermediate, which is then reduced to a primary amine using catalytic hydrogenation or lithium aluminum hydride. Following this, the primary amine is reacted with 3,3-tetramethyleneglutaric anhydride to yield buspirone .

Another synthesis route involves the use of nickel triflate as a catalyst under high-pressure conditions to facilitate the reaction between 1-(pyrimidin-2-yl)piperazine and various alkylating agents, achieving high yields of buspirone . The synthesis processes are notable for their complexity and require careful control of reaction conditions to ensure high purity and yield of the final product.

Molecular Structure Analysis

The molecular formula of buspirone is C21H31N5O2C_{21}H_{31}N_{5}O_{2}, with a molar mass of approximately 385.51g/mol385.51\,g/mol. The structure features a piperazine ring connected to a pyrimidine moiety and a butyronitrile side chain. This unique arrangement contributes to its pharmacological activity.

Structural Data

  • IUPAC Name: 1-[4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl]-2-pyrimidinone
  • CAS Number: 33387-78-7
  • PubChem CID: 6058

The three-dimensional structure of buspirone reveals multiple functional groups that interact with its target receptors, enhancing its efficacy as an anxiolytic agent .

Chemical Reactions Analysis

Buspirone undergoes various chemical reactions during its synthesis and metabolism. Notably, the reduction of nitrile groups to primary amines is critical in its synthesis. Additionally, buspirone can form different polymorphic forms when crystallized under varying conditions. These polymorphs exhibit distinct physical properties, which can influence their stability and bioavailability .

Key Reactions

  • Reduction: Nitrile to amine conversion via catalytic hydrogenation.
  • Alkylation: Formation of the piperazine derivative through nucleophilic substitution.
  • Polymorphic Transformation: Changes in crystalline form based on temperature and solvent conditions.

Understanding these reactions is essential for optimizing production methods and ensuring consistent therapeutic efficacy.

Mechanism of Action

Buspirone primarily acts as a partial agonist at serotonin 5-HT_1A receptors, which modulates serotonergic neurotransmission in the brain. This action leads to anxiolytic effects without the sedative properties associated with benzodiazepines. Additionally, buspirone exhibits antagonistic effects on dopamine D_2 receptors, contributing to its unique profile among anxiolytics .

Pharmacokinetics

  • Bioavailability: Approximately 3.9% due to first-pass metabolism.
  • Elimination Half-Life: Ranges from 2 to 11 hours depending on individual metabolic rates.
  • Metabolism: Primarily occurs via cytochrome P450 enzyme CYP3A4, producing several metabolites that retain some pharmacological activity .
Physical and Chemical Properties Analysis

Buspirone exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Varies depending on polymorphic form; typically around 190°C.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires appropriate storage conditions.
  • Polymorphism: Exists in at least two distinct crystalline forms with differing physical characteristics .

These properties are crucial for formulation development and ensuring drug stability during storage.

Applications

Buspirone is primarily used in clinical settings for treating generalized anxiety disorder and other anxiety-related conditions. Its non-sedative profile makes it suitable for long-term management of anxiety without the risk of dependence associated with benzodiazepines. Additionally, research continues into its potential applications for other psychiatric disorders due to its unique mechanism of action .

Introduction to Buspirone: Historical Context and Pharmacological Classification

Historical Development and Transition from Antipsychotic to Anxiolytic Agent

Buspirone's pharmacological journey represents a remarkable example of drug repurposing based on clinical observations. Initially synthesized in 1968 by Mead Johnson researchers and patented in 1975, the compound was first investigated as a potential antipsychotic agent. Early clinical trials focused on its dopamine receptor interactions, with researchers hypothesizing it might be effective against schizophrenia and related psychotic disorders. However, comprehensive clinical evaluation revealed a significant disconnect between buspirone's preclinical profile and its human effects: while animal models suggested antipsychotic potential, human trials demonstrated minimal efficacy against core psychotic symptoms [1] [9].

During extended clinical observations, researchers noted an unexpected and valuable therapeutic effect – reduced anxiety symptoms without the significant sedation, cognitive impairment, or motor side effects characteristic of traditional neuroleptics. This serendipitous discovery prompted a strategic pivot in development focus. By the late 1970s, clinical development had fully shifted toward investigating buspirone as a novel anxiolytic agent. This transition culminated in its 1986 FDA approval under the brand name Buspar, marking the first major advancement in anxiolytic pharmacotherapy since the introduction of benzodiazepines in the 1960s [1] [6]. Buspirone's approval represented a paradigm shift in anxiety treatment, offering a non-sedating, non-addictive alternative to the dominant benzodiazepines and establishing the azapirone class as a distinct pharmacological entity.

Pharmacological Classification: Azapirone Derivatives and Unique Anxioselective Properties

Buspirone is the prototypical member of the azapirone chemical class, characterized by an azaspirodecanedione structure that distinguishes it from benzodiazepines, barbiturates, and other sedative-anxiolytics. Chemically, it is designated as 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, with a molecular weight of 385.5 g/mol for the free base and 422.0 g/mol for the hydrochloride salt commonly used in pharmaceutical formulations [5] [9].

The term "anxioselective" was coined specifically to describe buspirone's unique clinical profile, emphasizing its selective anxiolytic effects without the constellation of side effects typically associated with traditional anxiolytics. Unlike benzodiazepines that enhance GABAergic inhibition throughout the central nervous system, buspirone demonstrates a targeted mechanism primarily involving partial agonism at serotonin 5-HT₁A receptors. This receptor specificity underpins its distinctive clinical characteristics: absence of significant sedation, minimal cognitive or psychomotor impairment, no muscle relaxation properties, no anticonvulsant activity, and critically, no evidence of physical dependence or withdrawal syndromes upon discontinuation [1] [6] [7].

Table 1: Key Pharmacological Targets of Buspirone

Receptor TargetAffinity (Ki in nM)ActionClinical Relevance
5-HT₁A (Serotonin)3.98-214 (median 21)Partial agonistPrimary anxiolytic mechanism
D₂ (Dopamine)240-484AntagonistPotential impact on mood
D₃ (Dopamine)98AntagonistUncertain clinical significance
D₄ (Dopamine)29AntagonistUncertain clinical significance
5-HT₂A (Serotonin)138-3,240AntagonistPossible mood modulation
α₁-Adrenergic~1,000Weak antagonistMinimal contribution

Beyond its primary serotonergic actions, buspirone exhibits complex interactions with dopaminergic pathways. It functions as a weak antagonist at presynaptic dopamine D₂ autoreceptors and demonstrates binding affinity for D₃ and D₄ receptors, though the clinical significance of these dopaminergic effects remains less defined. Importantly, buspirone shows negligible affinity (Ki >100,000 nM) for GABA_A receptors, including the benzodiazepine binding site, which explains its lack of cross-tolerance with benzodiazepines and inability to mitigate benzodiazepine withdrawal symptoms [5] [7]. This receptor profile fundamentally differentiates buspirone from traditional anxiolytics and underpins its classification as a unique anxioselective agent.

Regulatory Approvals and Evolution of Clinical Indications

Buspirone received initial FDA approval in 1986 specifically for the management of anxiety disorders and the short-term relief of anxiety symptoms, with its efficacy established primarily through clinical trials in patients with Generalized Anxiety Disorder (GAD) [1] [4]. This approval was significant as it represented the first non-benzodiazepine, non-barbiturate anxiolytic introduced in over two decades. The drug's regulatory status has evolved substantially since its initial introduction:

Table 2: Timeline of Buspirone's Regulatory Status and Indication Evolution

YearRegulatory MilestoneSignificance
1986Initial FDA approval for anxiety disordersFirst non-benzodiazepine anxiolytic in decades
2000Approval of hydrochloride capsule formulation (5mg, 7.5mg, 10mg, 15mg)Expanded formulation options
2010-2016FDA determinations affirming continued approvabilityFacilitated generic drug development
2023FDA determination that buspirone HCl capsules not withdrawn for safety/effectivenessEnabled continued ANDA approvals

The evidence base supporting buspirone's clinical utility has expanded significantly beyond its original indication. While it remains primarily used as a second-line agent for GAD when SSRIs are ineffective or poorly tolerated, substantial research has explored off-label applications. Most notably, the landmark STAR*D trial (Sequenced Treatment Alternatives to Relieve Depression) provided evidence supporting buspirone's efficacy as an augmentation agent in unipolar depression when combined with SSRIs [1] [6]. This application, though not formally FDA-approved, has gained substantial traction in clinical practice.

Research has also investigated buspirone for several other conditions, with varying levels of evidence. These include potential benefits for antidepressant-induced sexual dysfunction, particularly SSRI-related sexual side effects, though clinical trial results have been mixed and sometimes dose-dependent [1] [6]. Exploratory studies have examined its potential utility in gastroparesis, functional dyspepsia, and central apnea in heart failure patients, though these applications require further validation before clinical adoption [1]. Importantly, regulatory determinations in 2010, 2016, and most recently in June 2023 have consistently affirmed that buspirone was not withdrawn from the market for reasons of safety or effectiveness, thereby facilitating continued development and approval of generic formulations [4].

Table 3: Clinically Recognized Indications for Buspirone

Indication TypeSpecific ConditionLevel of Evidence
FDA-ApprovedGeneralized Anxiety Disorder (GAD)Established in multiple controlled trials
Off-labelAugmentation therapy for unipolar depressionSupported by STAR*D trial and other studies
Off-labelSSRI-induced sexual dysfunctionMixed evidence from clinical studies
InvestigationalGastroparesis/Functional dyspepsiaPreliminary evidence only
InvestigationalCentral apnea in heart failurePreliminary evidence only
Not EffectiveBenzodiazepine/alcohol withdrawalControlled trials show lack of efficacy
Not EffectivePanic disorder, OCD, phobiasInsufficient evidence of efficacy

Despite expanded off-label use, regulatory authorities have maintained clear boundaries regarding unsupported applications. Controlled trials have consistently demonstrated that buspirone lacks efficacy for benzodiazepine withdrawal management, alcohol withdrawal, panic disorder, severe phobias, and obsessive-compulsive disorder [1] [5]. Recent research evaluating real-world prescribing patterns reveals that only approximately 12.1% of buspirone prescriptions in inpatient psychiatric settings have documented FDA-approved indications, highlighting the gap between evidence-based use and clinical practice [6].

Properties

Product Name

Buspirone(1+)

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C21H32N5O2+

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/p+1

InChI Key

QWCRAEMEVRGPNT-UHFFFAOYSA-O

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.